molecular formula C10H11FN2 B13055856 3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile

3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile

Cat. No.: B13055856
M. Wt: 178.21 g/mol
InChI Key: OHLYNGHSRSKBOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with a suitable amine and a nitrile source. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine, followed by reduction to the corresponding amine . The nitrile group can be introduced through a subsequent reaction with a cyanide source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the fluoro and methyl groups on the phenyl ring can enhance its stability and selectivity in various applications .

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

3-amino-3-(3-fluoro-5-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6,10H,2,13H2,1H3

InChI Key

OHLYNGHSRSKBOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(CC#N)N

Origin of Product

United States

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